3-Fluoro-3-methylpiperidin-4-ol hydrochloride

Lipophilicity Drug design Permeability

3-Fluoro-3-methylpiperidin-4-ol hydrochloride (CAS 1612176-73-4) is a fluorinated piperidine building block bearing a geminal fluoro and methyl substituent at the 3‑position and a hydroxyl group at the 4‑position of the piperidine ring. Its molecular formula is C₆H₁₃ClFNO with a molecular weight of 169.62 g·mol⁻¹.

Molecular Formula C6H13ClFNO
Molecular Weight 169.62 g/mol
Cat. No. B8228787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-methylpiperidin-4-ol hydrochloride
Molecular FormulaC6H13ClFNO
Molecular Weight169.62 g/mol
Structural Identifiers
SMILESCC1(CNCCC1O)F.Cl
InChIInChI=1S/C6H12FNO.ClH/c1-6(7)4-8-3-2-5(6)9;/h5,8-9H,2-4H2,1H3;1H
InChIKeyISVVTLIOEDDMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-methylpiperidin-4-ol Hydrochloride – Core Physicochemical and Structural Profile for Informed Procurement


3-Fluoro-3-methylpiperidin-4-ol hydrochloride (CAS 1612176-73-4) is a fluorinated piperidine building block bearing a geminal fluoro and methyl substituent at the 3‑position and a hydroxyl group at the 4‑position of the piperidine ring [1]. Its molecular formula is C₆H₁₃ClFNO with a molecular weight of 169.62 g·mol⁻¹ [1]. The compound has three hydrogen‑bond donors (NH, OH, HCl) and three hydrogen‑bond acceptors (N, O, F), a topological polar surface area of 32.3 Ų, zero rotatable bonds, and a computed LogP of −0.39 [2]. These features place it at the interface of fluorinated heterocyclic chemistry and chiral building‑block design, making direct analog substitution non‑trivial.

Why 3-Fluoro-3-methylpiperidin-4-ol Hydrochloride Cannot Be Freely Replaced by In‑Class Piperidine Analogs


Fluorine substitution on saturated heterocycles modulates both basicity and lipophilicity in a position‑ and conformation‑dependent manner [1]. In the specific case of 3‑fluoro‑3‑methylpiperidin‑4‑ol, the gem‑dimethyl‑like steric footprint created by the fluoro and methyl groups at C3, combined with the C4 hydroxyl, generates a hydrogen‑bond donor–acceptor pattern and conformational bias that is absent in the non‑fluorinated (3‑methylpiperidin‑4‑ol), des‑methyl (3‑fluoropiperidin‑4‑ol), and regioisomeric (4‑(fluoromethyl)piperidin‑4‑ol) analogs. Simple potency or single‑cell extrapolation is insufficient; the quantitative physicochemical differences documented below directly impact solubility, permeability, target engagement, and metabolic stability, making casual analog substitution a source of irreproducible SAR.

Quantitative Differentiation Evidence for 3-Fluoro-3-methylpiperidin-4-ol Hydrochloride Against Closest Analogs


Lipophilicity (LogP) Comparison: 3-Fluoro-3-methylpiperidin-4-ol HCl Is Markedly More Hydrophilic Than Non‑Fluorinated and Regioisomeric Analogs

The target compound exhibits a computed LogP of −0.39 [1], making it substantially more hydrophilic than its non‑fluorinated analog 3‑methylpiperidin‑4‑ol (XLogP3 = 0.1) and its regioisomer 4‑(fluoromethyl)piperidin‑4‑ol hydrochloride (LogP = 1.20) . It is also more hydrophilic than 3‑fluoropiperidin‑4‑ol (LogP = 0.0075) [2]. A lower LogP reduces hERG channel block risk and improves aqueous solubility, both critical for CNS and cardiovascular drug candidates.

Lipophilicity Drug design Permeability

Hydrogen‑Bond Acceptor Count: Fluorine as an Additional HBA Distinguishes the Target from the Non‑Fluorinated Analog

3‑Fluoro‑3‑methylpiperidin‑4‑ol hydrochloride possesses three hydrogen‑bond acceptors (nitrogen, oxygen, fluorine) [1], whereas the non‑fluorinated comparator 3‑methylpiperidin‑4‑ol hydrochloride has only two HBA (nitrogen, oxygen) [2]. The additional fluorine HBA can participate in orthogonal multipolar interactions with protein backbones or water networks, enhancing binding affinity and selectivity in medicinal chemistry campaigns. The des‑methyl comparator 3‑fluoropiperidin‑4‑ol hydrochloride also has three HBA [3], but lacks the steric methyl group.

Hydrogen bonding Target engagement SAR

Conformational Rigidity: Zero Rotatable Bonds and Complete sp³ Character Ensure a Constrained Scaffold

The target compound has zero rotatable bonds and a fraction of sp³ carbon atoms (Fsp3) of 1.0 [1], indicating complete saturation and maximal conformational rigidity among the comparator set. In contrast, 4‑(fluoromethyl)piperidin‑4‑ol hydrochloride has one rotatable bond (the fluoromethyl group) [2]. The non‑fluorinated analog 3‑methylpiperidin‑4‑ol HCl also has zero rotatable bonds [3], but lacks fluorine. The geminal fluoro–methyl substitution at C3 locks the piperidine ring into preferred chair conformations that pre‑organize the hydroxyl group for hydrogen bonding, reducing entropic penalties upon target binding.

Conformational restriction Entropy Selectivity

Fluorine‑Induced Basicity Modulation: Class‑Level Evidence for pKa Reduction Relative to Non‑Fluorinated Piperidines

A systematic study of mono‑ and difluorinated piperidines demonstrated that fluorination reduces the pKa of the piperidine nitrogen by 1–3 log units relative to unsubstituted piperidine (pKa ~11.2) [1]. For 3‑fluoropiperidine, the measured pKa is approximately 8.9 [1]. Although a direct pKa measurement for 3‑fluoro‑3‑methylpiperidin‑4‑ol hydrochloride is not publicly available, the geminal fluoro substitution at C3 is expected to exert a comparable electron‑withdrawing effect, lowering basicity by a similar magnitude versus the non‑fluorinated 3‑methylpiperidin‑4‑ol (predicted pKa in the 10–11 range). Reduced basicity correlates with diminished hERG potassium channel blockade, a critical liability in CNS and cardiovascular drug development.

Basicity pKa hERG ADME

Dual Chiral Centers: Defined vs Undefined Stereochemistry as a Procurement Specification Differentiator

3‑Fluoro‑3‑methylpiperidin‑4‑ol contains two stereogenic centers (C3 and C4), yielding four possible stereoisomers. The commercially supplied hydrochloride salt (CAS 1612176-73-4) is typically the undefined racemic mixture (2 undefined atom stereocenters) [1]. In contrast, enantiomerically resolved analogs such as (3S,4R)‑1‑(4‑aminopyrimidin‑2‑yl)‑3‑fluoro‑3‑methyl‑piperidin‑4‑ol (CAS 2660253-93-8) are available at 97% purity . For SAR programs requiring stereochemical precision, the racemate offers a cost‑effective initial screening tool, while defined enantiomers/diastereomers enable downstream lead optimization with unambiguous structure–activity relationships.

Stereochemistry Chiral resolution Reproducibility

High‑Value Application Scenarios for 3-Fluoro-3-methylpiperidin-4-ol Hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Low LogP and Reduced hERG Liability

The measured LogP of −0.39 [1] — substantially lower than non‑fluorinated and regioisomeric analogs — combined with the class‑level prediction of reduced pKa (~8.5–9.5) [2], makes this building block particularly suitable for CNS programs where brain penetration must be balanced against hERG‑related cardiotoxicity. Fragment‑based or HTS hit‑expansion campaigns targeting GPCRs, ion channels, or transporters in the CNS can leverage the compound’s low lipophilicity to maintain favorable ligand‑lipophilicity efficiency (LLE) indices during lead optimization.

Structure‑Based Drug Design Requiring a Conformationally Locked and Fully Saturated Scaffold

With zero rotatable bonds and an Fsp3 of 1.0 [1], this compound provides a rigid, pre‑organized template for fragment growing or scaffold‑hopping. The gem‑fluoro‑methyl substitution locks the piperidine chair conformation [2], presenting the 4‑OH group in a predictable orientation for hydrogen‑bond interactions. This is especially valuable in kinases, proteases, and epigenetic targets where conformational entropy penalties must be minimized to achieve nanomolar binding affinities.

Dual Hydrogen‑Bond Donor/Acceptor Motif for Selective Target Engagement

The combination of three HBD (NH, OH, HCl) and three HBA (N, O, F) in a single compact scaffold [1] supports multipoint binding to protein targets. The fluorine atom’s ability to act as a weak hydrogen‑bond acceptor and participate in orthogonal multipolar interactions distinguishes this compound from the non‑fluorinated analog (only 2 HBA) [2]. This is advantageous in designing selective inhibitors for targets with structured water networks, such as bromodomains, metalloenzymes, and class‑B GPCRs.

Cost‑Effective Racemic Screening Preceding Enantioselective Lead Optimization

The racemic hydrochloride salt (CAS 1612176-73-4) is available at 97–98% purity from multiple vendors, providing a cost‑efficient entry point for initial biological screening [1]. Once activity is confirmed, programs can transition to the corresponding resolved enantiomers (e.g., (3S,4R)‑ or (3R,4S)‑) [2] for detailed SAR and in vivo profiling, avoiding the expense of chiral material during hit identification phases.

Quote Request

Request a Quote for 3-Fluoro-3-methylpiperidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.